

YX-2-107: A Paradigm Shift in CDK Inhibition Through Targeted Protein Degradation

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Compound of Interest

Compound Name: YX-2-107
Cat. No.: B10821831

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A novel molecule, **YX-2-107**, demonstrates significant advantages over traditional cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors by employing a distinct and highly specific mechanism of action. Unlike conventional inhibitors such as palbociclib, ribociclib, and abemaciclib that temporarily block the kinase activity of CDK4 and CDK6, **YX-2-107** is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the CDK6 protein. This targeted protein degradation approach offers the potential for a more profound and durable anti-cancer effect, particularly in malignancies dependent on CDK6.

Preclinical data indicate that **YX-2-107** is a potent and selective degrader of CDK6, with an IC₅₀ of approximately 4.4 nM for in vitro degradation.^{[1][2]} This unique mechanism of action, which eliminates the CDK6 protein rather than just inhibiting its function, has shown promising results in models of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), a disease where CDK6 expression is crucial for cancer cell growth.^{[3][4]} In these models, **YX-2-107** has demonstrated efficacy that is comparable or superior to the traditional CDK4/6 inhibitor, palbociclib.^{[2][3][4]}

A New Class of CDK Inhibitor: Beyond Kinase Inhibition

Traditional CDK4/6 inhibitors have revolutionized the treatment of certain cancers, primarily hormone receptor-positive (HR+) breast cancer, by inducing cell cycle arrest.^[5] However, their

activity is reversible, and cancer cells can develop resistance. **YX-2-107**'s mechanism as a PROTAC offers a potential solution to these challenges. By recruiting the CRBN E3 ubiquitin ligase to CDK6, **YX-2-107** flags the protein for destruction by the cell's natural protein disposal system, the proteasome.[2] This leads to the elimination of both the catalytic and non-catalytic functions of CDK6.

A key advantage of **YX-2-107** is its remarkable selectivity for CDK6 over CDK4. While traditional inhibitors target both CDK4 and CDK6, **YX-2-107** selectively degrades CDK6 while leaving CDK4 levels unaffected.[2][3] This specificity may lead to a better-tolerated safety profile, as the side effects of traditional CDK4/6 inhibitors are often linked to the inhibition of both kinases.

Comparative Analysis: YX-2-107 vs. Traditional CDK4/6 Inhibitors

The following tables summarize the key differences and available preclinical data for **YX-2-107** in comparison to the established CDK4/6 inhibitors.

Table 1: Mechanism of Action and Selectivity

Feature	YX-2-107	Palbociclib	Ribociclib	Abemaciclib
Mechanism of Action	CDK6 Protein Degradation (PROTAC)	CDK4/6 Kinase Inhibitor	CDK4/6 Kinase Inhibitor	CDK4/6 Kinase Inhibitor
Target	Selective CDK6 Degradation	CDK4 and CDK6 Inhibition	CDK4 and CDK6 Inhibition	CDK4 and CDK6 Inhibition (also other kinases)
Selectivity	Highly selective for CDK6 degradation over CDK4	Similar potency against CDK4 and CDK6	Greater potency against CDK4 than CDK6	Greater potency against CDK4 than CDK6

Table 2: In Vitro Potency

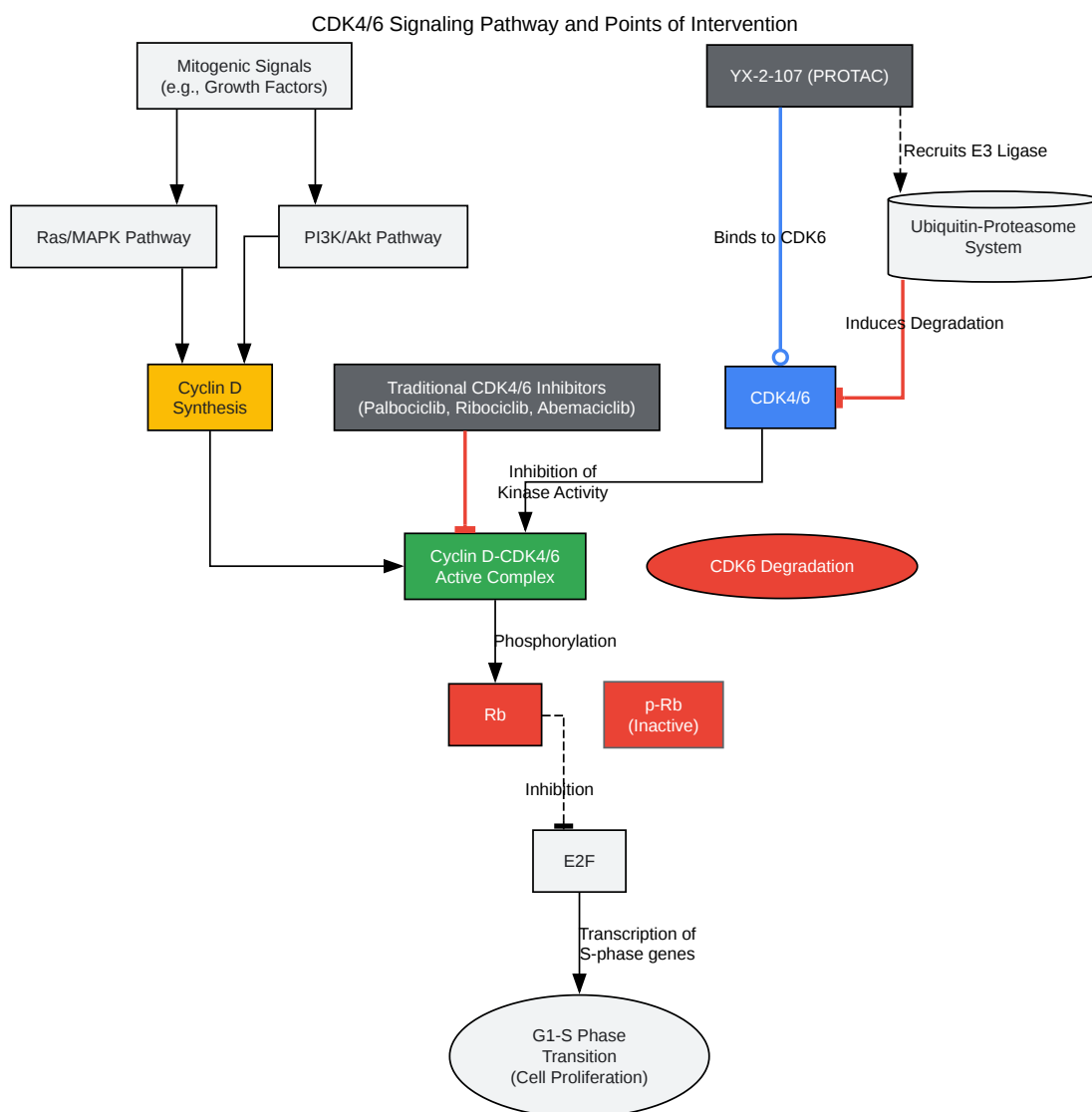
Compound	Target	Assay Type	IC50 (nM)
YX-2-107	CDK6	Degradation	~4.4[1][2]
CDK4	Kinase Inhibition	0.69[2]	
CDK6	Kinase Inhibition	4.4[2]	
Palbociclib	CDK4/Cyclin D1	Kinase Inhibition	11[6]
CDK6/Cyclin D3	Kinase Inhibition	15[6]	
Ribociclib	CDK4/Cyclin D1	Kinase Inhibition	
CDK6/Cyclin D3	Kinase Inhibition	39[6]	
Abemaciclib	CDK4/Cyclin D1	Kinase Inhibition	
CDK6/Cyclin D3	Kinase Inhibition	9.9[6]	

Table 3: Preclinical Efficacy in Ph+ ALL Models

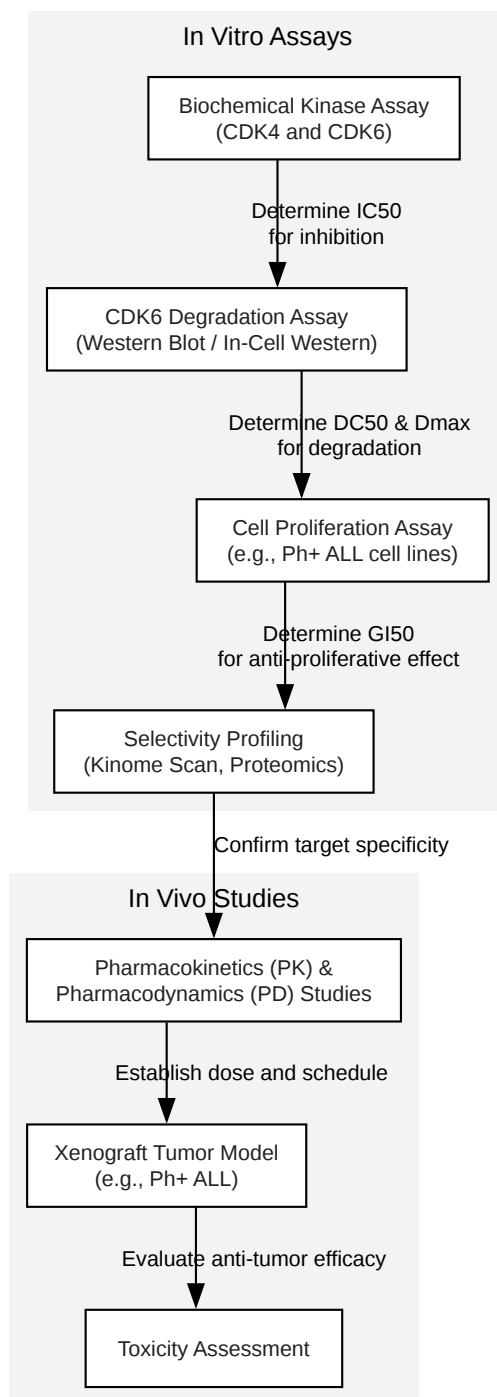
Treatment	Efficacy	Model System
YX-2-107	Comparable or superior to palbociclib in suppressing leukemia burden	Mouse xenograft models of Ph+ ALL[2][3][4]
Palbociclib	Used as a comparator, demonstrated anti-leukemic activity	Mouse xenograft models of Ph+ ALL

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biology and the methods used to evaluate these compounds, the following diagrams illustrate the CDK4/6 signaling pathway and a typical experimental workflow for a PROTAC like **YX-2-107**.



Experimental Workflow for YX-2-107 Evaluation

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